molecular formula C18H21IN2O4S B3979870 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide

Cat. No. B3979870
M. Wt: 488.3 g/mol
InChI Key: ZBDQIZIHPWXQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide, also known as [^123I]IBZM, is a radiopharmaceutical compound used in nuclear medicine imaging. It is a selective dopamine D2 receptor antagonist that binds to the dopamine receptors in the brain, allowing for the visualization of dopamine receptor distribution and density.

Mechanism of Action

[^123I]IBZM is a selective dopamine D2 receptor antagonist that binds to the dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. The binding of [^123I]IBZM to dopamine receptors allows for the visualization of dopamine receptor distribution and density in the brain.
Biochemical and Physiological Effects
The binding of [^123I]IBZM to dopamine receptors has no known biochemical or physiological effects. It is a non-invasive imaging technique that does not require the injection of any drugs or contrast agents.

Advantages and Limitations for Lab Experiments

The use of [^123I]IBZM in lab experiments has several advantages. It is a non-invasive imaging technique that allows for the visualization of dopamine receptor distribution and density in the brain. It can be used to study various neurological and psychiatric disorders, evaluate the efficacy of dopamine receptor agonists and antagonists, and monitor disease progression and treatment response. However, [^123I]IBZM has some limitations, including its short half-life, limited availability, and high cost.

Future Directions

There are several future directions for [^123I]IBZM research. One direction is the development of new radiopharmaceutical compounds that can selectively bind to other dopamine receptor subtypes, such as D1 and D3 receptors. Another direction is the use of [^123I]IBZM in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide more comprehensive information about brain function and structure. Additionally, the use of [^123I]IBZM in animal models may provide insights into the mechanisms underlying various neurological and psychiatric disorders.

Scientific Research Applications

[^123I]IBZM is primarily used in nuclear medicine imaging to visualize dopamine receptor distribution and density in the brain. It has been used to study various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. [^123I]IBZM imaging has also been used to evaluate the efficacy of dopamine receptor agonists and antagonists in treating these disorders.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O4S/c1-4-21(5-2)26(23,24)15-9-10-17(25-3)16(12-15)20-18(22)13-7-6-8-14(19)11-13/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDQIZIHPWXQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.